21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione
Overview
Description
17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate: is a synthetic steroidal compound. It is a derivative of pregnane and is known for its significant biological activities. This compound is often used in various scientific research fields due to its unique chemical properties and biological effects.
Mechanism of Action
Target of Action
Similar compounds often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds are known to influence a variety of biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds are known to be absorbed through the skin, metabolized primarily in the liver, and excreted by the kidneys .
Result of Action
Similar compounds are known to have anti-inflammatory, antipruritic, and vasoconstrictive actions .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate typically involves multiple steps. One common method starts with 16,17-alpha-epoxypregn-4-ene-3,20-dione (epoxyprogesterone). This compound undergoes addition of hydrogen bromide to the epoxide ring, followed by catalytic hydrogenation to remove the bromine, yielding 17-alpha-hydroxypregn-4-ene-3,20-dione (17-alpha-hydroxyprogesterone). The final steps involve acetylation of the 21-hydroxy group and partial hydrolysis to restore the 3-keto and 4-ene functionalities .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to different steroidal structures.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can yield a variety of ester and ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and reduced derivatives of the original compound.
Scientific Research Applications
Chemistry: In chemistry, 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate is used as a precursor for the synthesis of other steroidal compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its effects on cellular processes. It is often used in studies related to hormone regulation and steroid metabolism.
Medicine: Medically, 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate is investigated for its potential therapeutic effects. It has been explored for use in hormone replacement therapy and as an anti-inflammatory agent.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new drugs.
Comparison with Similar Compounds
11-beta,17-alpha-Dihydroxyprogesterone: This compound is structurally similar but lacks the acetyl group at the 21-position.
17-alpha-Hydroxyprogesterone: Similar in structure but without the 21-acetate group.
21-Deoxycortisol: Another related compound, differing in the presence of hydroxyl groups at specific positions.
Uniqueness: What sets 17-alpha,21-Dihydroxypregn-4-ene-3,20-dione 21-acetate apart is its specific combination of hydroxyl and acetyl groups, which confer unique biological activities and make it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h12,17-19,27H,4-11,13H2,1-3H3/t17-,18+,19+,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPAKILCZTKWIFK-JZTHCNPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
640-87-9 | |
Record name | 21-(Acetyloxy)-17-hydroxypregn-4-ene-3,20-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=640-87-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Deoxycortisol 21-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640879 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.337 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 11-DEOXYCORTISOL 21-ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WYH4TKR3TF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.